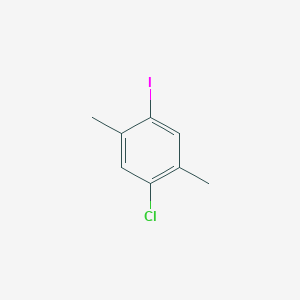

1-Chloro-4-iodo-2,5-dimethylbenzene

Description

Contextualization within Halogenated Aromatic Systems Research

Halogenated aromatic compounds are a cornerstone of modern organic chemistry, finding widespread use in industrial, agricultural, and pharmaceutical applications. nih.gov Research into these systems is driven by their utility as synthetic intermediates and their presence in a vast array of functional molecules. nih.govresearchgate.net The introduction of halogen atoms onto an aromatic ring significantly alters its electronic properties and provides reactive handles for further functionalization. This has led to extensive studies on their synthesis, reactivity, and the environmental impact of certain classes of these compounds. nih.gov

The field of halogenated aromatics is vast, encompassing everything from simple monohalogenated benzenes to complex polyhalogenated biphenyls and dioxins. researchgate.netnih.gov Researchers focus on understanding the mechanisms of their formation, their degradation pathways, and their interactions with biological systems. nih.govnih.gov Compounds like 1-Chloro-4-iodo-2,5-dimethylbenzene are situated within the subfield focused on creating highly functionalized and sterically hindered aromatic systems for specific synthetic targets.

Significance of Dihalo-Dimethylbenzenes in Modern Synthetic Methodologies

Dihalo-dimethylbenzenes, particularly those with different halogen substituents, are of significant interest in modern synthetic methodologies due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in various transition metal-catalyzed cross-coupling reactions. This disparity allows for selective, stepwise functionalization of the aromatic ring.

For instance, in palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig aminations, the iodo-substituent can be selectively coupled, leaving the chloro-substituent intact for a subsequent, different coupling reaction under more forcing conditions. nih.govnih.govyoutube.com This orthogonal reactivity is a powerful tool for the efficient and controlled synthesis of complex, unsymmetrically substituted aromatic compounds. The presence of the methyl groups also influences the reactivity and solubility of the molecule and its derivatives.

The utility of such dihalogenated systems is central to the construction of molecules with precise three-dimensional structures, which is critical in fields like medicinal chemistry and materials science. nih.gov

Scope and Research Objectives Pertaining to this compound

The primary research objective for a compound like this compound is its application as a versatile building block in the synthesis of more complex molecular targets. Specific research goals involving this compound would likely include:

Sequential Cross-Coupling Reactions: Utilizing the differential reactivity of the C-I and C-Cl bonds to introduce different substituents at the 1- and 4-positions of the benzene (B151609) ring in a controlled, stepwise manner.

Synthesis of Novel Ligands: The dimethylbenzene backbone can be elaborated to create novel ligands for catalysis, where the steric bulk of the methyl groups can influence the catalytic activity and selectivity.

Development of Pharmaceutical Intermediates: Employing this compound as a starting material for the synthesis of active pharmaceutical ingredients (APIs), where the specific substitution pattern is crucial for biological activity.

Creation of Advanced Materials: Using it as a monomer or precursor for the synthesis of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the substituted benzene ring can be fine-tuned.

The availability of this compound as a commercial product facilitates its use in these research and development endeavors, allowing chemists to focus on the innovative application of this pre-functionalized building block. scbt.comaobchem.com

Chemical and Physical Properties

Below is a table summarizing the known identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 854861-39-5 aobchem.com |

| Molecular Formula | C₈H₈ClI scbt.comaobchem.com |

| Molecular Weight | 266.51 g/mol scbt.com |

| Purity | Typically ≥97% aobchem.com |

| Storage Temperature | 4-8°C aobchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-iodo-2,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXURTWFADPUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 4 Iodo 2,5 Dimethylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 1-Chloro-4-iodo-2,5-dimethylbenzene, both proton (¹H) and carbon-¹³ (¹³C) NMR provide definitive evidence for its substitution pattern. While specific experimental data for this exact compound is not widely published, a detailed analysis can be constructed based on established substituent effects and data from closely related isomers, such as 1-Chloro-5-iodo-2,4-dimethylbenzene. mdpi.com

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's structure. Due to the substitution pattern, the two aromatic protons are in distinct chemical environments and are not adjacent, thus they are expected to appear as two separate singlets. Similarly, the two methyl groups are non-equivalent and should also present as two distinct singlets.

The aromatic proton (H-3) is flanked by a methyl group and the electron-withdrawing chlorine atom, which would deshield it, shifting it downfield. The other aromatic proton (H-6) is positioned between a methyl group and the iodine atom. The electronegativity and anisotropic effects of the halogens, along with the electron-donating nature of the methyl groups, dictate the final chemical shifts. Based on data from an isomer, the aromatic protons are expected in the 7.0-7.8 ppm range. mdpi.com The methyl protons, being attached to the aromatic ring, typically appear in the 2.2-2.5 ppm region.

Table 1: Predicted ¹H NMR Peak Assignments for this compound This data is predicted based on known substituent effects and data from analogous compounds.

| Peak | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~ 7.75 | Singlet | 1H | Ar-H (H-3) |

| 2 | ~ 7.10 | Singlet | 1H | Ar-H (H-6) |

| 3 | ~ 2.40 | Singlet | 3H | CH ₃ (at C-5) |

| 4 | ~ 2.25 | Singlet | 3H | CH ₃ (at C-2) |

The ¹³C NMR spectrum provides crucial confirmation of the regiochemistry by revealing the number of unique carbon environments. For this compound, all eight carbon atoms are chemically non-equivalent, and thus eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The carbon atoms directly bonded to the electronegative halogen atoms (C-1 and C-4) are significantly affected. The C-I bond is known to induce a strong upfield shift (the "heavy atom effect"), so C-4 is expected to have a chemical shift significantly lower than a typical aromatic carbon, often in the 90-100 ppm range. rsc.org Conversely, the carbon bearing the chlorine atom (C-1) will be deshielded. The remaining four aromatic carbons (C-2, C-3, C-5, C-6) will appear in the typical aromatic region (120-145 ppm), with their specific shifts influenced by the adjacent substituents. The two methyl carbons will have characteristic signals in the upfield region, generally between 18 and 25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This data is predicted based on known substituent effects and data from analogous compounds.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | C -2 |

| ~ 140 | C -5 |

| ~ 138 | C -6 |

| ~ 135 | C -1 |

| ~ 132 | C -3 |

| ~ 97 | C -4 |

| ~ 23 | C H₃ (at C-5) |

| ~ 20 | C H₃ (at C-2) |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of the compound and offers insight into its structural stability and fragmentation pathways. For this compound (C₈H₈ClI), the calculated molecular weight is approximately 266.51 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected to be prominent. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for any chlorine-containing fragment. The M⁺˙ peak at m/z 266 (corresponding to ³⁵Cl) and an M+2 peak at m/z 268 (corresponding to ³⁷Cl) with an intensity ratio of approximately 3:1 would be definitive proof of the presence of one chlorine atom. mdpi.com

The fragmentation pattern is dictated by the relative strengths of the chemical bonds. The C-I bond is the weakest, and its cleavage is a likely initial fragmentation step. This would involve the loss of an iodine radical (I˙, 127 amu) to yield a fragment at m/z 139. Another common fragmentation pathway for alkylbenzenes is the loss of a methyl radical (CH₃˙, 15 amu), leading to a fragment ion.

Analysis of a close isomer, 1-chloro-5-iodo-2,4-dimethylbenzene, by GC-MS revealed a molecular ion at m/z 266 and key fragments at m/z 231, 141, 139, 103, and 77. mdpi.com A similar pattern is anticipated for this compound.

Table 3: Plausible Mass Spectrometry Fragmentation Analysis for this compound Fragmentation data based on an analysis of the isomeric compound 1-Chloro-5-iodo-2,4-dimethylbenzene. mdpi.com

| m/z | Proposed Fragment Identity | Comments |

| 266/268 | [C₈H₈ClI]⁺˙ | Molecular ion (M⁺˙), showing the 3:1 isotope pattern for chlorine. |

| 231/233 | [C₇H₅ClI]⁺˙ | Loss of a methyl radical (-CH₃). |

| 141/143 | [C₈H₈Cl]⁺ | Loss of an iodine radical (-I). |

| 139 | [C₇H₄Cl]⁺ | Likely from loss of H₂ from the m/z 141 fragment. |

| 103 | [C₈H₇]⁺ or [C₇H₄Cl-Cl]⁺ | Loss of Cl from m/z 139 or loss of both halogens. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene (B151609) derivatives. |

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure has been reported in the literature for this compound, its solid-state architecture can be inferred by examining structurally similar compounds, particularly other halogenated dimethylbenzenes. The analysis of the crystal structure of 1,4-dibromo-2,5-dimethyl-benzene provides a valuable model for predicting the packing and intermolecular forces. researchgate.net

The reference compound, 1,4-dibromo-2,5-dimethyl-benzene, is centrosymmetric and crystallizes in a manner where the molecules are arranged in layers. researchgate.net For this compound, the substitution of two different halogens removes this center of symmetry. This loss of symmetry would necessitate a different, non-centrosymmetric packing arrangement.

It is likely that the molecules would still pack in a layered or herringbone motif, common for planar aromatic systems, to maximize van der Waals interactions. The packing would be heavily influenced by the steric bulk of the methyl groups and the potential for specific intermolecular interactions involving the halogen atoms. Molecules may arrange in head-to-tail or slipped-stack arrangements to optimize dipole-dipole interactions and minimize steric repulsion.

The solid-state structure of this compound is expected to be governed by a combination of weak intermolecular forces.

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor." In this molecule, the larger, more polarizable iodine atom is a potent halogen bond donor. It could form C-I···Cl or C-I···I interactions with neighboring molecules, which would be a primary organizing force in the crystal lattice. biosynth.com These interactions are distinct from simple dipole-dipole forces and play a crucial role in crystal engineering.

π-π Stacking: The aromatic rings can interact through π-π stacking. Given the presence of bulky methyl groups, a perfectly co-facial arrangement is unlikely. Instead, a parallel-displaced or edge-to-face (T-shaped) stacking motif is more probable, where C-H bonds of one molecule point towards the π-face of another.

C-H···π Interactions: The hydrogen atoms of the methyl groups can interact with the electron-rich π-system of the benzene ring of an adjacent molecule.

The interplay of these interactions, particularly the directional halogen bonds, would define the specific supramolecular architecture of the crystal.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identificationacs.org

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique for identifying the functional groups present in a molecule. The infrared spectrum of a compound reveals the vibrational frequencies of its bonds, which are unique to the specific molecular structure. For this compound, the IR spectrum provides key insights into its aromatic and substituted nature.

The interpretation of the IR spectrum of this compound is based on the characteristic absorption bands corresponding to the vibrations of its constituent bonds. These include the C-H bonds of the aromatic ring and the methyl groups, the C-C bonds within the benzene ring, and the C-Cl and C-I bonds.

Detailed Research Findings:

The principal vibrational modes and their expected regions in the infrared spectrum are as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear in the region of 3100-3000 cm⁻¹. rdd.edu.iq For this compound, which has two adjacent aromatic hydrogens, these bands may be of weak to medium intensity.

Aliphatic C-H Stretching: The methyl (CH₃) groups attached to the benzene ring give rise to both symmetric and asymmetric stretching vibrations. These are expected in the 2980-2870 cm⁻¹ region. Specifically, asymmetric stretches usually appear at higher frequencies than symmetric stretches.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of characteristic bands, often of variable intensity, in the 1625-1400 cm⁻¹ range. rdd.edu.iq The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.

C-H Bending Vibrations: In-plane bending vibrations of the aromatic C-H bonds are typically found between 1300 cm⁻¹ and 1000 cm⁻¹. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene ring and generally appear in the 900-675 cm⁻¹ region. For a 1,2,4,5-tetrasubstituted benzene, a strong absorption is expected in the 870-800 cm⁻¹ range due to the out-of-plane bending of the two adjacent hydrogen atoms.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to produce a strong absorption in the range of 1100-700 cm⁻¹, though it can sometimes be difficult to distinguish from other absorptions in this fingerprint region. rdd.edu.iq

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching vibration occurs at a lower frequency, typically in the 600-500 cm⁻¹ region.

The table below summarizes the expected characteristic infrared absorption frequencies for this compound based on the analysis of related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2980 - 2870 | Medium to Strong |

| Aromatic C=C Stretch | 1625 - 1400 | Variable |

| C-H In-plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-plane Bend | 870 - 800 | Strong |

| C-Cl Stretch | 1100 - 700 | Strong |

| C-I Stretch | 600 - 500 | Medium to Strong |

This detailed vibrational analysis is crucial for the structural elucidation and quality control of this compound in various research and industrial applications.

Computational Chemistry and Theoretical Modeling of 1 Chloro 4 Iodo 2,5 Dimethylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of 1-Chloro-4-iodo-2,5-dimethylbenzene. These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.

Electronic Structure and Molecular Orbital Analysis

DFT calculations reveal the distribution of electrons within the this compound molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is primarily located on the iodinated carbon atom, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting that nucleophilic attack would likely occur at one of the ring carbons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Prediction of Reactive Sites and Transition States

By mapping the electrostatic potential on the molecule's surface, DFT can predict the most likely sites for chemical reactions. For this compound, the iodine atom is a primary site for various coupling reactions due to its susceptibility to oxidative addition. Theoretical calculations can model the transition states of these reactions, providing valuable information about the energy barriers and reaction mechanisms. This predictive capability is instrumental in designing efficient synthetic routes that utilize this compound as a building block.

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a detailed analysis of the electron density distribution. For this compound, QTAIM analysis characterizes the nature of the chemical bonds. The carbon-chlorine and carbon-iodine bonds exhibit properties indicative of polar covalent interactions. This analysis also helps in understanding the non-covalent interactions within the molecule and with other molecules, which influences its physical properties and crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction in Organic Synthesis

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of this compound in various organic reactions. By correlating its structural features with its observed reactivity in a range of transformations, such as Suzuki or Sonogashira couplings, predictive models can be established. These models use descriptors derived from computational chemistry, such as electronic properties and steric parameters, to forecast the yield and selectivity of reactions, thereby optimizing experimental conditions.

Simulation of Molecular Interactions and Conformational Analysis

Simulations of molecular interactions and conformational analysis provide insight into the three-dimensional structure and flexibility of this compound. Due to the presence of the two methyl groups and the two different halogen atoms, the molecule can adopt various conformations. Computational methods can determine the relative energies of these conformers and the energy barriers for rotation around the single bonds. Understanding the preferred conformation is essential for predicting its interaction with other molecules, such as catalysts or other reactants in a synthetic process.

Thermochemical Calculations and Stability Assessment of Halogenated Methylbenzenes

Thermochemical calculations are employed to assess the thermodynamic stability of this compound and related halogenated methylbenzenes. These calculations can determine key properties such as the standard enthalpy of formation and Gibbs free energy. By comparing these values with those of its isomers or analogous compounds, a relative stability ranking can be established. This information is critical for understanding the feasibility of synthetic routes and the potential for rearrangement or decomposition under different reaction conditions.

Emerging Research Directions and Future Perspectives for 1 Chloro 4 Iodo 2,5 Dimethylbenzene

Development of Novel Catalytic Systems for Highly Selective Transformations

The selective transformation of 1-Chloro-4-iodo-2,5-dimethylbenzene hinges on the development of sophisticated catalytic systems that can differentiate between the C-I and C-Cl bonds. Research is increasingly focused on creating catalysts that offer high efficiency, selectivity, and sustainability.

Palladium-based catalysts remain a cornerstone for cross-coupling reactions. However, future work aims to design ligands that can fine-tune the catalytic activity of palladium, enabling reactions to proceed under milder conditions and with lower catalyst loadings. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands are being explored for their robustness and ability to facilitate challenging coupling reactions. Research into palladium-catalyzed C(sp3)−H arylation using aryl iodides like 4-chloroiodobenzene has shown promise, suggesting a pathway for creating complex molecules from simple amine precursors. d-nb.info

Copper-catalyzed reactions, often seen as a more economical alternative to palladium, are another major area of investigation. Light-induced copper catalysis, for example, presents a novel approach for C-C and C-heteroatom bond formation. jscimedcentral.com The development of dual-catalytic systems, perhaps combining copper with another transition metal or a photoredox catalyst, could unlock new reaction pathways for this compound.

Gold nanoparticles have also emerged as effective catalysts for Ullmann homocoupling reactions. Studies on 1-chloro-4-iodobenzene (B104392) have demonstrated excellent yields, indicating the potential for synthesizing symmetrical biaryl compounds derived from this compound. mdpi.com

| Catalyst System | Reaction Type | Substrate Example | Yield | Reference |

| Gold Nanoparticles (AuNPs) | Ullmann Homocoupling | 1-Chloro-4-iodobenzene | 95% | mdpi.com |

| Palladium(II) Acetate | Carbonylative Sonogashira | 4-Chloro-iodobenzene | Satisfactory | researchgate.net |

| Palladium(II) Pivalate | C(sp3)-H Arylation | 4-Chloroiodobenzene | - | d-nb.info |

This table showcases examples of catalytic systems used for transformations of related chloroiodobenzenes, indicating potential applications for this compound.

Exploration of Alternative Functionalization Strategies

Beyond traditional cross-coupling reactions, researchers are exploring innovative strategies to functionalize the this compound core. These methods aim to introduce diverse functional groups, expanding the synthetic utility of this compound.

One promising area is the direct C-H functionalization of the methyl groups. While challenging, catalysts, particularly those based on iridium, are being developed that can selectively activate C(sp3)-H bonds. nih.gov This would allow for the introduction of new substituents directly onto the methyl groups, providing a new dimension of molecular complexity.

Iodoarene-mediated reactions represent another alternative. In some cases, iodoarenes can act as catalysts themselves in transformations such as the one-pot preparation of substituted oxazoles from ketones. thieme-connect.com Investigating the catalytic potential of this compound in similar reactions could lead to novel, metal-free synthetic methods.

Furthermore, silylation reactions offer a route to valuable organosilicon compounds. The reaction of structurally similar dihalobenzenes, like 1,4-dibromo-2,5-dimethyl-benzene, with silylating agents in Grignard-type reactions suggests that this compound could be converted into its corresponding silylated derivatives. researchgate.net These derivatives are important intermediates for further transformations.

| Functionalization Strategy | Description | Potential Product Type | Reference |

| Iodoarene-Mediated Synthesis | Use of the iodoarene as a catalyst in a multi-component reaction. | Heterocycles (e.g., Oxazoles) | thieme-connect.com |

| Halogen Exchange | Substitution of the iodine atom with other functional groups or radioisotopes. | Radiolabeled compounds | nih.gov |

| C-H Silylation | Direct conversion of C-H bonds to C-Si bonds using a suitable catalyst. | Arylsilanes | nih.govresearchgate.net |

| One-Pot Synthesis-Functionalization | Sequential reaction in a single vessel to build and functionalize a new ring system. | Heterocycles (e.g., 1,3,4-Oxadiazoles) | acs.orgresearchgate.net |

This table outlines alternative functionalization strategies that could be applied to this compound based on research on similar haloarenes.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize reaction conditions and gain deeper mechanistic insights into the transformations of this compound, advanced in-situ characterization techniques are becoming indispensable. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture.

In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking changes in functional groups throughout a reaction. hzdr.de For reactions involving this compound, FTIR can monitor the disappearance of the C-I bond vibrations and the appearance of new bands corresponding to the product. This is particularly useful for optimizing reaction times and identifying potential side reactions.

Sub/supercritical fluid chromatography (SFC) is another advanced technique gaining traction for reaction monitoring. researchgate.net SFC is ideal for analyzing complex reaction mixtures, especially those containing compounds that are sensitive to water or require non-polar solvents, which is often the case in organometallic catalysis. researchgate.net Its high speed and resolution can provide rapid feedback on reaction progress.

For gaining detailed information about the catalyst's state during the reaction, techniques like X-ray Absorption Spectroscopy (XAS) can be coupled with other methods like UV-vis spectroscopy. acs.org This allows for the direct observation of the catalyst's oxidation state and coordination environment, which is crucial for understanding the catalytic cycle and identifying deactivation pathways.

Predictive Modeling for Rational Design in Complex Chemical Synthesis

The complexity of modern chemical synthesis necessitates tools for predicting reactivity and designing optimal reaction pathways. Computational chemistry and predictive modeling are emerging as powerful allies in the rational design of syntheses involving this compound.

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms involving this compound. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathway and identify potential energy barriers. researchgate.netacs.org This information is invaluable for selecting the right catalyst and reaction conditions to achieve high selectivity for either the C-I or C-Cl bond.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the physical properties and biological activities of derivatives of this compound. frontiersin.orgresearchgate.netacs.org These models use statistical methods to correlate molecular descriptors with specific properties, enabling the in-silico screening of large libraries of potential compounds before their synthesis.

The rise of machine learning and deep learning is set to revolutionize this field further. d-nb.infoarxiv.org By training algorithms on large datasets of chemical reactions, it may become possible to predict the outcome of a reaction involving this compound with a given set of reagents and conditions, thereby accelerating the discovery of new synthetic routes and functional molecules. d-nb.info

Potential for Integration into Emerging Technologies and Platforms

The unique properties of this compound and its derivatives make them candidates for integration into various emerging technologies and advanced platforms.

In materials science, the ability to selectively functionalize the molecule at two different positions makes it an ideal building block for creating novel conjugated polymers and organic electronic materials. aprcomposites.com.au The resulting materials could have tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The field of automated synthesis and high-throughput experimentation stands to benefit from the well-defined reactivity of this compound. Automated platforms can use this compound as a scaffold to rapidly synthesize libraries of complex molecules by sequentially targeting the iodo and chloro substituents with different coupling partners. rsc.org This can significantly accelerate the drug discovery and materials development process.

Furthermore, the incorporation of this compound into the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals is a significant area of future potential. ncert.nic.in Its structure can serve as a rigid core to which various pharmacophores or toxophores can be attached, allowing for the systematic exploration of structure-activity relationships.

Q & A

Q. What are the standard synthetic routes for preparing 1-chloro-4-iodo-2,5-dimethylbenzene?

The compound is typically synthesized via halogenation or cross-coupling reactions. A common approach involves iodination of 1-chloro-2,5-dimethylbenzene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Alternatively, Ullmann coupling between aryl halides and copper iodide may be employed for regioselective iodine introduction. Post-synthesis purification often involves column chromatography or recrystallization. Characterization via / NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : NMR reveals splitting patterns due to substituents (e.g., methyl groups at positions 2 and 5 cause distinct aromatic proton shifts). NMR identifies deshielded carbons adjacent to electronegative substituents (Cl and I) .

- IR Spectroscopy : Stretching frequencies for C-Cl (~550–850 cm) and C-I (~500–600 cm) bonds provide functional group confirmation .

- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray analysis resolves the spatial arrangement of substituents .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if vapor exposure is possible .

- Ventilation : Work in a fume hood to mitigate inhalation risks. Local exhaust systems are recommended for large-scale reactions .

- Storage : Store in amber glass containers under inert atmosphere (N₂/Ar) to prevent photodecomposition, as iodinated aromatics are often light-sensitive .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

The chlorine and iodine substituents act as ortho/para directors but compete with steric hindrance from methyl groups. Computational studies (e.g., DFT calculations) predict preferential substitution at the para position to iodine due to its strong electron-withdrawing inductive effect. However, steric bulk from methyl groups may divert reactivity to less hindered positions. Experimental validation via nitration or sulfonation reactions, followed by NMR analysis, can map dominant pathways .

Q. What challenges arise in analyzing the compound’s stability under catalytic cross-coupling conditions?

- Dehalogenation Risks : Iodine may undergo reductive elimination in Pd-catalyzed reactions (e.g., Suzuki coupling), forming undesired byproducts. Use of stabilizing ligands (e.g., PPh₃) and low-temperature conditions mitigates this .

- Thermal Degradation : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. For instance, iodine loss occurs above 200°C, necessitating controlled heating in synthetic protocols .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Quantum chemical methods (e.g., QSPR, DFT) model the aromatic ring’s electron density. The electron-withdrawing effects of Cl and I create partial positive charges at specific positions, making them susceptible to nucleophilic attack. For example, the iodine-bearing carbon may exhibit higher electrophilicity, favoring substitution. Validation via kinetic studies (e.g., monitoring reaction rates with amines or alkoxides) aligns computational predictions with experimental outcomes .

Q. What are the implications of crystallographic data for understanding intermolecular interactions in the solid state?

X-ray structures reveal halogen bonding between iodine and electron-rich atoms (e.g., O, N) in adjacent molecules, influencing crystal packing. For example, C–I···O interactions in co-crystals can enhance thermal stability. Such data guide the design of supramolecular architectures or co-crystals for material science applications .

Data Contradictions and Resolution

Q. How should conflicting NMR data on aromatic proton shifts be resolved?

Discrepancies in chemical shifts (δ) may arise from solvent effects or impurities. Cross-reference data from multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) and validate purity via GC-MS. For example, a methyl group’s δ ~2.3 ppm in CDCl₃ may shift to 2.5 ppm in DMSO-d₆ due to solvation .

Q. Are there discrepancies in reported melting points, and how can they be addressed?

Variations in melting points (e.g., ±5°C) may stem from polymorphic forms or residual solvents. Reproduce measurements using a calibrated melting point apparatus and employ differential scanning calorimetry (DSC) to identify polymorph transitions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.